molecular formula C13H25NO B2800392 1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one CAS No. 494769-86-7

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one

Cat. No.: B2800392
CAS No.: 494769-86-7
M. Wt: 211.349
InChI Key: WGYFUGINWFILPB-UHFFFAOYSA-N
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Description

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . It is a piperidinone derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one typically involves the reaction of 2,4,4-trimethylpentan-2-amine with a suitable piperidinone precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one is unique due to its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,4,4-trimethylpentan-2-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-12(2,3)10-13(4,5)14-8-6-11(15)7-9-14/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYFUGINWFILPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1.20 ml of tert-octylamine, 10 ml of ethanol, 10 ml of an aqueous solution containing 580 mg of potassium carbonate and 3.31 g of 1-benzyl-1-methyl-4-oxopiperidinium iodide were successively added, followed by 2 hours' heating at 100° C. under stirring. The reaction liquid was cooled to room temperature, from which ethanol was distilled off under reduced pressure and the formed solution was diluted with water, followed by extraction with chloroform. The chloroform extract was dried over anhydrous magnesium sulfate, and the solvent was distilled off. The residue was separated and purified on silica gel column chromatography (hexane/ethyl acetate=5/1) to provide 500 mg of the title compound as a colorless oily substance.
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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